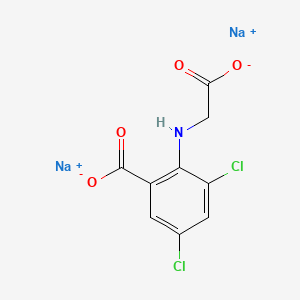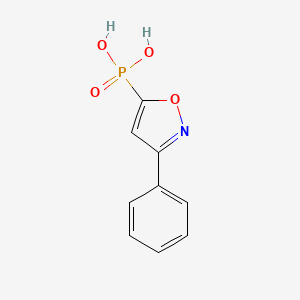
Tetrahydrofurfuryl hydrogen adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrofurfuryl hydrogen adipate is an organic compound that belongs to the class of esters It is derived from tetrahydrofurfuryl alcohol and adipic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrahydrofurfuryl hydrogen adipate can be synthesized through the esterification reaction between tetrahydrofurfuryl alcohol and adipic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 100-150°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydrofurfuryl hydrogen adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Adipic acid and tetrahydrofurfuryl carboxylic acid.
Reduction: Tetrahydrofurfuryl alcohol and adipic alcohol.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Tetrahydrofurfuryl hydrogen adipate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tetrahydrofurfuryl hydrogen adipate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release tetrahydrofurfuryl alcohol and adipic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its ability to interact with enzymes and other proteins, influencing cellular functions and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetrahydrofurfuryl alcohol
- Adipic acid
- Furfuryl hydrogen adipate
Uniqueness
Tetrahydrofurfuryl hydrogen adipate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophilic and hydrophobic characteristics, making it versatile for various applications. Its stability and reactivity also make it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
93966-45-1 |
|---|---|
Molekularformel |
C11H18O5 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
6-oxo-6-(oxolan-2-ylmethoxy)hexanoic acid |
InChI |
InChI=1S/C11H18O5/c12-10(13)5-1-2-6-11(14)16-8-9-4-3-7-15-9/h9H,1-8H2,(H,12,13) |
InChI-Schlüssel |
MYAALGBQWWRACC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)COC(=O)CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



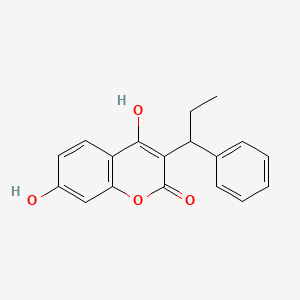
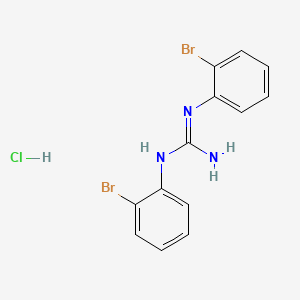
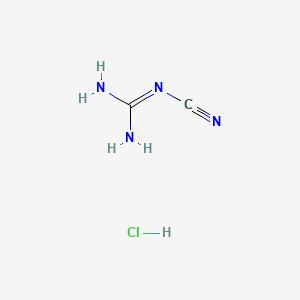
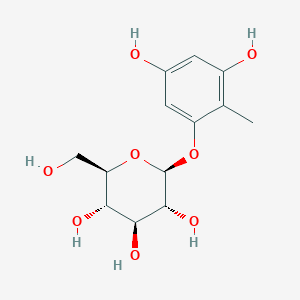
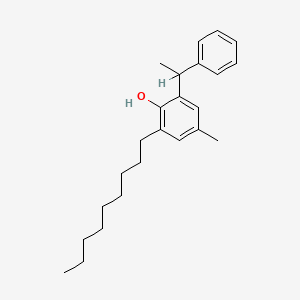

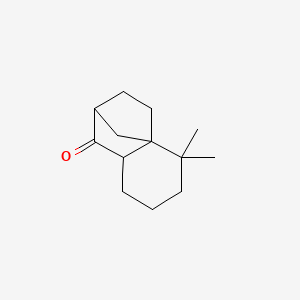
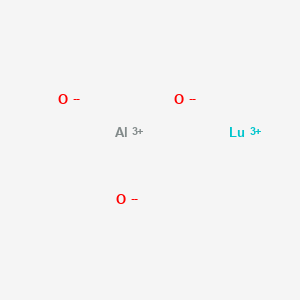

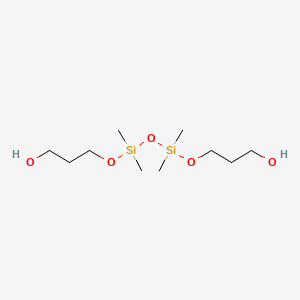
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
